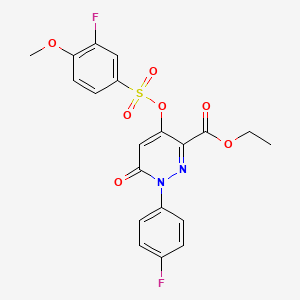
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O7S and its molecular weight is 466.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article synthesizes available research on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a pyridazine core, fluorinated phenyl groups, and a sulfonate moiety. Its molecular formula is C19H18F2N2O5S, with a molecular weight of approximately 426.42 g/mol. The presence of fluorine atoms may enhance its lipophilicity and biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Kinase Inhibition : Similar compounds have shown potent inhibition of specific kinases involved in cancer progression. For instance, substituted pyridazine derivatives have been linked to selective inhibition of Met kinases, demonstrating significant anti-tumor effects in preclinical models .
- Anti-inflammatory Activity : Compounds with similar structural motifs have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Xenograft Model Study : One study evaluated the efficacy of a related compound in a GTL-16 human gastric carcinoma xenograft model. The compound exhibited complete tumor stasis upon oral administration, highlighting its potential as an anticancer agent .
- Inflammation Model Study : Another investigation assessed the anti-inflammatory properties of similar compounds in murine models of allergic asthma. The results showed significant reductions in airway hyperreactivity and eosinophilia, suggesting therapeutic potential for respiratory diseases .
科学研究应用
Antimicrobial Properties
Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth. For instance, studies have shown substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
In vitro assays have suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, particularly in studies involving human breast cancer cell lines (MCF-7). The mechanism by which this compound exerts its effects may involve receptor interactions and enzyme inhibition critical for cancer cell proliferation .
Therapeutic Applications
Pharmaceutical Research
The compound is being investigated for its potential as a therapeutic agent in treating various diseases due to its diverse biological activity. Its ability to modulate specific signaling pathways associated with cell survival and death makes it a candidate for further development in cancer therapy.
Agricultural Applications
Given its antimicrobial properties, this compound could also be explored as a fungicide or bactericide in agricultural settings. Compounds with similar structures have been used to protect crops from fungal infections, highlighting the potential for this compound to contribute to sustainable agricultural practices .
Case Studies
-
Study on Antimicrobial Activity
A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound). The results indicated substantial activity against common bacterial pathogens . -
Investigation of Anticancer Effects
A separate investigation reported in Cancer Research tested the compound on MCF-7 breast cancer cell lines. The findings revealed that treatment resulted in significant decreases in cell viability and increased markers of apoptosis .
属性
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)13-6-4-12(21)5-7-13)31-32(27,28)14-8-9-16(29-2)15(22)10-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCENPTLPZZIOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














